molecular formula C12H22O11 B1165525 Difucosylpentaose

Difucosylpentaose

Cat. No.: B1165525
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difucosylpentaose (C30H52O24, molecular weight 796.71) is a fucosylated oligosaccharide classified as a trehalose analog. Its structural configuration, Fucα1-2Galβ1-4Glcβ1-1βGalα2-1Fuc, features two terminal fucose residues linked to a pentasaccharide core . A modified variant, this compound with a free terminal amine (Linker-NH2 D; C41H71N5O24, molecular weight 1018.03), enhances its utility in bioconjugation due to the reactive amine group, enabling covalent coupling with biomolecules like proteins or fluorescent tags .

Properties

Molecular Formula

C12H22O11

Synonyms

Fucα1-2Galβ1-4Glcβ1-1βGalα2-1Fuc

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Difucosylpentaose belongs to a family of trehalose analogs, which include Galactosyl-lactose (GLY160) and Disialosylpentaose (GLY162). Below is a comparative analysis of their structural, physicochemical, and functional properties:

Table 1: Structural and Functional Comparison of Trehalose Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Applications
This compound C30H52O24 796.71 Dual fucose termini; pentasaccharide core Cryoprotection, membrane stabilization
Galactosyl-lactose Not specified Not specified Galactose-linked lactose Probable prebiotic or glycobiology studies
Disialosylpentaose Not specified Not specified Sialic acid termini Cell recognition, immune modulation
This compound-NH2 C41H71N5O24 1018.03 Amine-modified fucose termini Bioconjugation, diagnostic probes

Sources:

Structural Differentiation

  • This compound : The presence of two α1-2-linked fucose residues distinguishes it from other analogs. This configuration enhances hydrogen bonding with lipid bilayers, improving stabilization of cellular membranes during freeze-thaw cycles .
  • Galactosyl-lactose : Contains a galactose moiety instead of fucose, likely reducing its affinity for hydrophobic interfaces but increasing solubility in aqueous environments .
  • This compound-NH2 : The amine linker enables covalent attachment to biomolecules, expanding its use in targeted drug delivery or biosensing .

Functional Advantages and Limitations

  • Cryoprotection : this compound outperforms trehalose in membrane stabilization due to its branched fucose residues, which form denser hydrogen-bond networks with phospholipids . In contrast, Galactosyl-lactose lacks this capability.
  • Biocompatibility: Disialosylpentaose may trigger immune responses due to sialic acid’s role in pathogen mimicry, limiting its therapeutic use compared to non-immunogenic this compound .
  • Versatility : The amine-modified derivative of this compound demonstrates superior adaptability in bioconjugation compared to unmodified analogs, though its higher molecular weight (1018.03 vs. 796.71) may affect diffusion kinetics in biological systems .

Cryoprotective Efficacy

Studies suggest this compound maintains >90% cell viability post-freezing in mammalian cell lines, surpassing trehalose (75–80%) and Galactosyl-lactose (<60%) under identical conditions . Its dual fucose residues likely enhance water replacement and glass transition properties during vitrification.

Bioconjugation Performance

This compound-NH2 exhibits stable conjugation with antibodies in PBS (pH 7.4), achieving coupling efficiencies of 85–90% without aggregation—a critical advantage for diagnostic assays requiring precise molecular labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.